3-(3,3,3-Trifluoroprop-1-en-1-yl)aniline
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Overview
Description
3-(3,3,3-Trifluoroprop-1-en-1-yl)aniline is a small molecule that consists of aniline and 3,3,3-trifluoroprop-1-enyl units . It has a molecular weight of 187.16 . The compound is liquid at room temperature .
Synthesis Analysis
The synthesis of this compound has been reported in the literature. For instance, (R; E)-3,3,3-Trifluoroprop-1-enyl p-tolyl sulphoxide, which is prepared in three steps from ethyl trifluoroacetate, showed a high degree of diastereoselectivity in Michael addition reactions with enolates . This process allows for the production of optically active trifluoromethylated organic molecules in high yield as well as in high optical purity .Molecular Structure Analysis
The molecule of 3-(3,3,3-Trifluoroprop-1-en-1-yl)aniline adopts an E configuration with respect to the C=C double bond . The dihedral angle between the benzene ring and the prop-1-enyl group is 25.4 (3) degrees . The C5—C10—C11—C12 and C9—C10—C11—C12 torsion angles are 158.9 (3) and 24.6 (4) degrees, respectively .Chemical Reactions Analysis
The compound has been used in Michael addition reactions with enolates . It has also been involved in Pd-catalyzed hydrogenation reactions .Physical And Chemical Properties Analysis
3-(3,3,3-Trifluoroprop-1-en-1-yl)aniline is a liquid at room temperature . It has a molecular weight of 187.16 . The compound is known to emit strong fluorescence in both organic solvents and aqueous media .Scientific Research Applications
Electroluminescence Application
One significant application of derivatives similar to 3-(3,3,3-Trifluoroprop-1-en-1-yl)aniline is in electroluminescence. Research demonstrates the synthesis of highly luminescent tetradentate bis-cyclometalated platinum complexes with different aniline derivatives, which were used in organic light-emitting diode (OLED) devices. This application highlights the potential of these compounds in advanced lighting and display technologies (Vezzu et al., 2010).
Fluorescence Properties for Biological Probes
Aniline-based fluorophores, especially those modified with 3,3,3-trifluoroprop-1-enyl groups, exhibit enhanced fluorescence quantum yields. This property makes them suitable for use as fluorescent probes in biological applications. A specific example is 5-CN-2-TFPE-aniline, which showed high fluorescence quantum yield and has been used as an enzyme probe to detect aminopeptidase N activity (Ogawa et al., 2019).
Synthesis of Quinolines
Compounds related to 3-(3,3,3-Trifluoroprop-1-en-1-yl)aniline have been used in the synthesis of quinolines. A study showed the use of (E)-trimethyl(3,3,3-trifluoroprop-1-enyl)silane in the Hiyama cross-coupling reaction, leading to the synthesis of various quinolines, which are important in medicinal chemistry (Omote et al., 2013).
Vibrational and Electronic Structure Analysis
Spectroscopic studies, such as FTIR and FT-Raman, have been performed on aniline derivatives, including 3-(trifluoromethyl)aniline, to understand their vibrational, structural, and electronic properties. These studies provide insight into the effects of substituents on these properties, which is crucial for designing materials with specific characteristics (Arjunan et al., 2011).
Electrocatalysts for CO2 Reduction
Research on rhenium(I) fac-tricarbonyl complexes containing aniline moieties has demonstrated their effectiveness as electrocatalysts for CO2 reduction. This application is significant in the field of sustainable energy, where efficient methods for CO2 conversion are sought (Talukdar et al., 2020).
Molecular Probes for Metal Ion Detection
Aniline derivatives have been used to create molecular probes that are sensitive and selective for detecting specific metal ions. These probes can be utilized in environmental monitoring and bioanalytical applications to detect metal ion presence in various matrices (Shi et al., 2019).
Novel Drug Development
The introduction of the 3,3,3-trifluoroprop-1-enyl group in drug molecules has been explored for creating new pharmaceutical agents. This modification has the potential to enhance the medicinal properties of drugs, as demonstrated in the development of an indometacin analogue (Ikeda, 2019).
Safety And Hazards
properties
IUPAC Name |
3-[(E)-3,3,3-trifluoroprop-1-enyl]aniline |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8F3N/c10-9(11,12)5-4-7-2-1-3-8(13)6-7/h1-6H,13H2/b5-4+ |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BQFIOMLWMDHUFY-SNAWJCMRSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)N)C=CC(F)(F)F |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC(=CC(=C1)N)/C=C/C(F)(F)F |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8F3N |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
187.16 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-(3,3,3-Trifluoroprop-1-en-1-yl)aniline |
Citations
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.